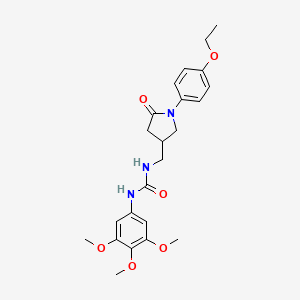

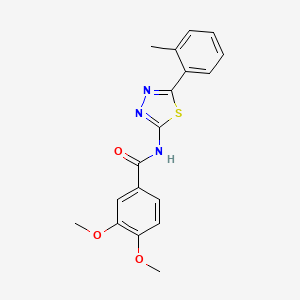

![molecular formula C10H10N2O2S B2921227 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 258856-20-1](/img/structure/B2921227.png)

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name 3-(4-aminobenzyl)-1,3-thiazolidine-2,4-dione , is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂S . It falls within the class of thiazolidinediones and exhibits interesting pharmacological properties. The compound’s structure consists of a thiazolidine ring with an aminophenylmethyl substituent .

Synthesis Analysis

The synthesis of 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione involves the condensation of an appropriate amine (such as 4-aminobenzylamine) with a thiazolidine-2,4-dione derivative. The reaction typically occurs under mild conditions and yields the desired compound .

Molecular Structure Analysis

The molecular structure of this compound features a thiazolidine ring (a five-membered heterocycle containing sulfur and nitrogen atoms) fused to a phenylmethyl group. The nitrogen atom in the thiazolidine ring can act as a nucleophile, potentially participating in various chemical reactions .

Chemical Reactions Analysis

- Substitution Reactions : The phenylmethyl group can participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthetic Development and Green Methodologies

Thiazolidinediones, including 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione, have a rich history in synthetic organic chemistry and have been identified for their potential in medicinal chemistry. These compounds, with their core 1,3-thiazolidin-4-one structure, have demonstrated a wide range of pharmacological activities. The synthesis of these compounds has evolved over the years, incorporating green chemistry principles to enhance environmental sustainability. Recent advancements include efficient synthesis methods that minimize hazardous waste and improve yield (Santos, Jones, & Silva, 2018).

Biological and Pharmacological Significance

The pharmacological importance of thiazolidinediones and their analogs extends to various therapeutic areas. These compounds have been recognized for their antimicrobial, antitumor, and antidiabetic properties. Their ability to be structurally modified allows for the development of numerous lead molecules against a variety of clinical disorders. The 1,3-thiazolidin-4-one nucleus, in particular, has been incorporated into drugs already in the market, showcasing its relevance in drug discovery (Singh et al., 2022).

Green Synthesis and Environmental Impact

The green synthesis of thiazolidinedione derivatives, including methodologies that reduce environmental impact, is a critical area of research. Techniques such as microwave-assisted synthesis have been explored for their efficiency and reduced ecological footprint. These approaches not only facilitate the synthesis of pharmacologically active thiazolidinediones but also align with the goals of sustainable chemistry (JacqulineRosy et al., 2019).

Future Directions

properties

IUPAC Name |

3-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBKQOXUQZQDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

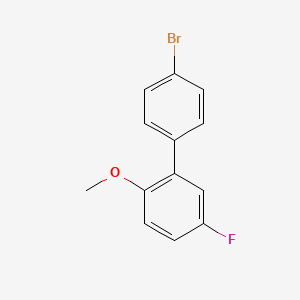

![{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine](/img/structure/B2921144.png)

![[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2921151.png)

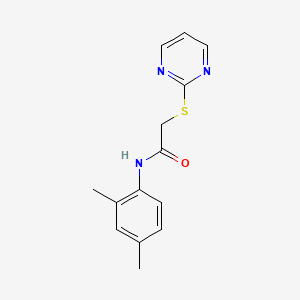

![(Z)-1-(3-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2921153.png)

![4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2921157.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2921160.png)

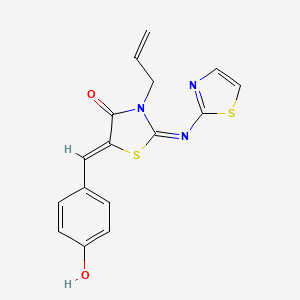

![N-(3,4-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921165.png)

![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)